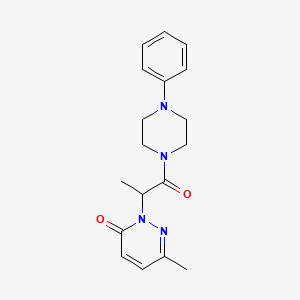

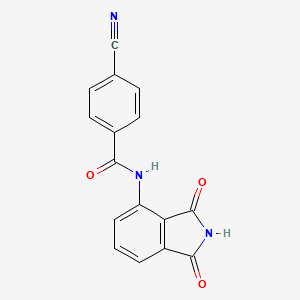

N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(1-(methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H29ClN4O4S2 and its molecular weight is 465.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Catalysis

N-formamides derived from l-Piperazine-2-carboxylic acid have shown high enantioselectivity as Lewis basic catalysts for hydrosilylation reactions. The arene sulfonyl group on N4 is crucial for achieving high enantioselectivity, offering up to 99% yields and up to 97% enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines (Wang et al., 2006).

Anticholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity. Modifications such as substituting the benzamide with bulky moieties or introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhance activity. Compound 21, in particular, was identified as a potent inhibitor of acetylcholinesterase, showing an affinity 18,000 times greater for AChE than for BuChE and marked increases in acetylcholine content in the cerebral vortex and hippocampus of rats (Sugimoto et al., 1990).

Antagonist Interaction with CB1 Cannabinoid Receptor

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent antagonist for the CB1 cannabinoid receptor. Conformational analysis and molecular modeling suggest that the N1 aromatic ring moiety of this compound plays a significant role in the steric binding interaction with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists. This research provides insights into the molecular interaction of such antagonists with the CB1 receptor (Shim et al., 2002).

Herbicidal and Antifungal Activities

Novel carboxamide compounds containing piperazine and arylsulfonyl moieties have demonstrated favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities. Some of these compounds showed superiority over commercial fungicides at specific concentrations, highlighting their potential as new lead inhibitors for further studies in the field of agrochemicals (Wang et al., 2016).

Properties

IUPAC Name |

N-[2-[4-(1-methylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S2.ClH/c1-28(25,26)22-6-2-15(3-7-22)18(24)21-11-9-20(10-12-21)8-5-19-17(23)16-4-13-27-14-16;/h4,13-15H,2-3,5-12H2,1H3,(H,19,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRAMNJDDSWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)